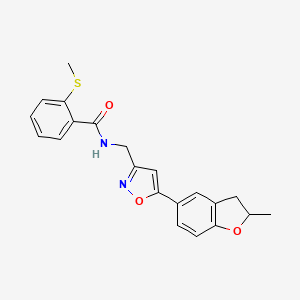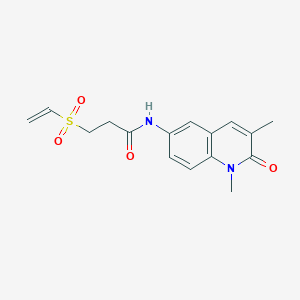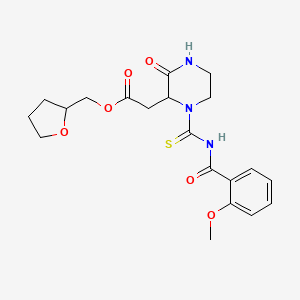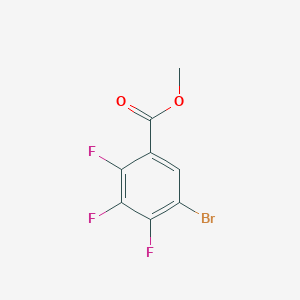![molecular formula C11H16N2O B2729371 N-[2-(benzylamino)ethyl]acetamide CAS No. 124929-77-7](/img/structure/B2729371.png)
N-[2-(benzylamino)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzylamino)ethyl]acetamide is an organic compound with the molecular formula C11H16N2O It is a derivative of acetamide, where the acetamide group is bonded to a benzylaminoethyl chain
Mecanismo De Acción
Target of Action
It is known that similar compounds often interact with proteins or enzymes in the body to exert their effects .
Mode of Action
The compound may interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound’s interaction with its targets influences various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The compound’s interaction with its targets likely leads to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[2-(benzylamino)ethyl]acetamide .
Análisis Bioquímico
. .
Biochemical Properties
N-[2-(Benzylamino)ethyl]acetamide interacts with the mitochondrial respiratory chain enzyme complex, specifically cytochrome c oxidase . This interaction results in the inhibition of the enzyme, leading to decreased production of ATP and increased production of reactive oxygen species (ROS) in cells .
Cellular Effects
The inhibition of cytochrome c oxidase by this compound affects various cellular processes. The decreased production of ATP can impact energy-dependent cellular functions, while the increased production of ROS can lead to oxidative stress .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the cytochrome c oxidase enzyme, inhibiting its activity . This results in a decrease in ATP production and an increase in ROS production .
Metabolic Pathways
This compound is involved in the mitochondrial respiratory chain pathway, where it interacts with the enzyme cytochrome c oxidase . The inhibition of this enzyme can affect metabolic flux and metabolite levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylamino)ethyl]acetamide typically involves the reaction of benzylamine with ethyl acetate under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of ethyl acetate, leading to the formation of the desired product.
-
Step 1: Formation of Intermediate
Reactants: Benzylamine and ethyl acetate
Conditions: Reflux in the presence of a base such as sodium hydroxide
Product: N-(benzylamino)ethyl acetate
-
Step 2: Hydrolysis
Reactants: N-(benzylamino)ethyl acetate and water
Conditions: Acidic or basic hydrolysis
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(benzylamino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.
Major Products
Oxidation: Formation of benzylamide or benzoic acid derivatives.
Reduction: Formation of N-[2-(benzylamino)ethyl]amine.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-[2-(benzylamino)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-aminoethyl)acetamide
- N-(2-phenylethyl)acetamide
- N-(2-hydroxyethyl)acetamide
Uniqueness
N-[2-(benzylamino)ethyl]acetamide is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[2-(benzylamino)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-10(14)13-8-7-12-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXRLNWPEMYVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2729288.png)
![N'-(2-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2729290.png)
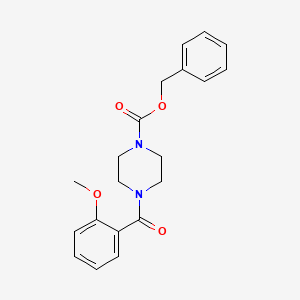
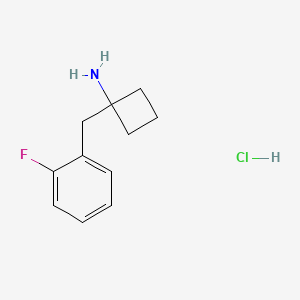
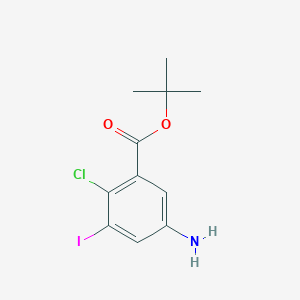
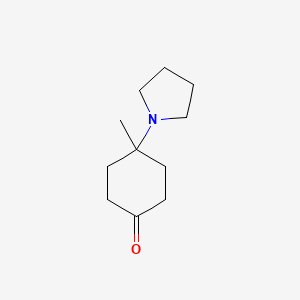
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2729299.png)
![3-(Furan-2-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2729302.png)
![7-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2729305.png)
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B2729306.png)
